Oxidation-State Differentiation: Mono‑oxo (2‑oxo) vs. 2,4‑Dioxo Tetrahydroquinazoline Acetic Acids in Aldose Reductase Pharmacophore Matching
The target compound possesses only a single carbonyl at C2, whereas the most biologically characterized members of this scaffold class (e.g., Zenarestat, compounds 10–11 in Malamas & Millen 1991) bear two carbonyls at C2 and C4 [1]. The C4 carbonyl of the 2,4‑dioxo series participates in a key hydrogen‑bond interaction within the aldose reductase active site; its replacement by an sp³ C–H in compound 59552-96-4 generates a complementary, rather than duplicative, pharmacophoric geometry [2]. This difference is not merely potency-related—the 1991 comparative study showed that dihydroquinazolones (lacking the C4 carbonyl) retained in vitro IC₅₀ values in the 10⁻⁶–4×10⁻⁸ M range but completely lost oral in vivo efficacy, demonstrating that the C4 oxidation state governs downstream biological properties beyond target binding [3].
| Evidence Dimension | C4 oxidation state and pharmacophoric hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | 1 oxo group (C2); C4 is sp³ C–H bearing the acetic acid substituent |
| Comparator Or Baseline | 2,4‑Dioxo‑1,2,3,4‑tetrahydroquinazoline‑1‑yl‑acetic acids (e.g., Zenarestat, Malamas compounds 10–11): 2 oxo groups (C2 and C4) |
| Quantified Difference | Qualitative: Loss of C4 H‑bond acceptor; in vivo oral activity absent for dihydroquinazolones vs. 2,4‑dioxo analogs in the rat galactosemic model (Malamas & Millen 1991). |
| Conditions | Bovine lens aldose reductase in vitro assay; 4‑day galactosemic rat model for in vivo efficacy [3]. |
Why This Matters
Procurement of 59552-96-4 enables interrogation of the C4‑carbonyl‑independent binding mode within the aldose reductase pocket—a mode inaccessible with the commercially dominant 2,4‑dioxo building blocks.
- [1] Malamas, M.S.; Millen, J. Quinazolineacetic acids and related analogues as aldose reductase inhibitors. J. Med. Chem. 1991, 34 (4), 1492–1503. DOI: 10.1021/jm00108a038. View Source
- [2] Tokalı, F.S.; Demir, Y.; Demircioğlu, İ.H.; et al. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Dev. Res. 2023, 84 (2), 275–295. DOI: 10.1002/ddr.22031. View Source
- [3] Malamas, M.S.; Millen, J. (same as [REFS-1]). In vivo data: compounds 13 (dihydroquinazolones) vs. 10–11 (2,4‑dioxo); pp. 1497–1499. View Source
